Phenanthren-4-ylboronic acid

CAS No.:

Cat. No.: VC17476247

Molecular Formula: C14H11BO2

Molecular Weight: 222.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BO2 |

|---|---|

| Molecular Weight | 222.05 g/mol |

| IUPAC Name | phenanthren-4-ylboronic acid |

| Standard InChI | InChI=1S/C14H11BO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,16-17H |

| Standard InChI Key | XFCGTMHIOJRSRP-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C2C(=CC=C1)C=CC3=CC=CC=C32)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

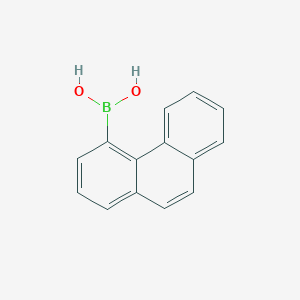

Phenanthren-4-ylboronic acid consists of a phenanthrene moiety—a tricyclic aromatic hydrocarbon—substituted at the 4-position with a boronic acid (-B(OH)₂) group. The phenanthrene system provides rigidity and π-conjugation, while the boronic acid group introduces electrophilic reactivity. The IUPAC name for this compound is phenanthren-4-ylboronic acid, and its canonical SMILES representation is B(C1=C2C(=CC=C1)C=CC3=CC=CC=C32)(O)O.

Key Structural Features:

-

Aromatic System: The phenanthrene core comprises three fused benzene rings, creating a planar structure with extended π-electron delocalization.

-

Boronic Acid Functionalization: The -B(OH)₂ group at the 4-position facilitates nucleophilic attack in cross-coupling reactions while maintaining stability under ambient conditions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BO₂ |

| Molecular Weight | 222.05 g/mol |

| CAS Number | 87574893 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |

| Stability | Air-stable but hygroscopic; stored under inert atmosphere |

Source: VulcanChem product specifications.

Synthesis and Manufacturing

Palladium-Catalyzed Borylation

The most common synthetic route involves palladium-catalyzed borylation of 9-bromo-phenanthrene. This method employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous toluene at 80–100°C. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid:

Yields typically range from 70% to 85%, depending on the purity of starting materials and reaction conditions.

Alternative Methods

-

Direct Functionalization: Lithiation of phenanthrene followed by quenching with trimethyl borate has been explored but suffers from regioselectivity challenges.

-

Suzuki-Miyaura Coupling: Retro-synthetic approaches using phenanthren-4-ylboronic acid as a coupling partner have been employed to construct larger polyaromatic systems .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Phenanthren-4-ylboronic acid is a cornerstone reagent in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. A representative example is its coupling with 3-bromoquinoline to produce 3-(phenanthren-9-yl)quinoline in 90% yield using a sydnone-palladium catalyst :

Reaction Optimization:

Synthesis of Fluorescent Materials

The extended π-system of phenanthrene imparts fluorescence properties to derivatives synthesized via boronic acid coupling. For instance, coupling with electron-deficient aryl halides yields chromophores with tunable emission wavelengths .

Pharmaceutical Intermediates

Phenanthren-4-ylboronic acid has been utilized to synthesize kinase inhibitors and antiviral agents. Its bulky aromatic structure enhances binding affinity to hydrophobic enzyme pockets.

Mechanistic Insights

Catalytic Cycle in Suzuki-Miyaura Reactions

The palladium-mediated mechanism involves three steps:

-

Oxidative Addition: Pd(0) inserts into the C–X bond of the aryl halide, forming a Pd(II) complex.

-

Transmetallation: The boronic acid transfers its aryl group to Pd(II), displacing the halide.

-

Reductive Elimination: Pd(II) releases the biaryl product, regenerating Pd(0) .

Steric and Electronic Effects

The phenanthrene moiety induces steric hindrance, slowing transmetallation but improving regioselectivity. Electron-donating effects from the aromatic system stabilize the Pd intermediate, reducing side reactions .

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm. The boronic acid protons (-B(OH)₂) resonate as a broad singlet near δ 6.5 ppm.

-

¹³C NMR: Quaternary carbons adjacent to boron exhibit deshielding (δ 135–140 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >98%. Retention times vary with mobile phase composition but typically fall between 12–15 minutes.

Future Directions and Challenges

Catalytic Innovations

Recent studies highlight the potential of N-heterocyclic carbene (NHC)-palladium complexes to enhance reaction efficiency. For example, sydnone-palladium catalysts achieve 99% yield in couplings with 1-chloro-2,4-dinitrobenzene .

Biological Applications

Preliminary investigations suggest phenanthren-4-ylboronic acid derivatives may inhibit proteasomes or tyrosine kinases, warranting further pharmacological evaluation.

Environmental Considerations

Efforts to develop aqueous-phase Suzuki-Miyaura reactions could reduce reliance on toxic solvents like toluene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume